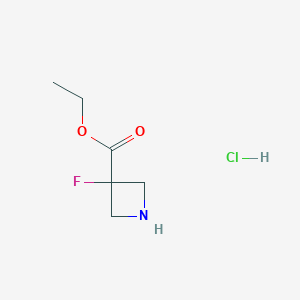
1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine
Übersicht
Beschreibung
“1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine” is a chemical compound with the molecular formula C10H20N2O . The compound is in the form of an oil .
Molecular Structure Analysis
The molecular structure of “1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine” consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom .Physical And Chemical Properties Analysis
“1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine” is an oil-like substance . The molecular weight of the compound is 184.28 .Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Antimicrobial Activities
Research has highlighted the synthesis and evaluation of various piperazine derivatives for their potential anticonvulsant and antimicrobial properties. For instance, a study synthesized 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives to evaluate their anticonvulsant activity. These derivatives, prepared through reactions involving substituted piperazine, demonstrated significant efficacy in in vivo anticonvulsant tests and exhibited antimicrobial activities against certain bacteria and fungi (Aytemir et al., 2004). Another study synthesized new kojic acid derivatives as potential anticonvulsant compounds, revealing that specific compounds displayed considerable activity without neurotoxicity (Aytemir et al., 2010).
Bacterial Biofilm and Enzyme Inhibition
Novel bis(pyrazole-benzofuran) hybrids, possessing a piperazine linker, have been synthesized and shown to exhibit potent antibacterial and cytotoxic activities. These compounds demonstrated significant inhibitory effects on bacterial biofilm formation and MurB enzymes, suggesting potential applications in combating antibiotic-resistant bacterial infections (Mekky & Sanad, 2020).
Catalytic Applications
Piperazine has been utilized as a catalyst in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous medium, highlighting its role in promoting environmentally benign and efficient chemical reactions. This approach offers advantages such as simple procedures, high yields, and the recyclability of the catalyst, underscoring the potential of piperazine derivatives in green chemistry (Yousefi et al., 2018).
Herbicidal Activity
Research into novel 1-phenyl-piperazine-2,6-diones has uncovered compounds with significant herbicidal activity, suggesting the potential of piperazine derivatives in agricultural applications. A study presented a new synthetic route for these compounds, identifying specific derivatives with the greatest herbicidal efficacy (Li et al., 2005).
Eigenschaften
IUPAC Name |
1-methyl-3-(oxan-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-12-5-4-11-10(8-12)9-2-6-13-7-3-9/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATCJPPFSUPCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(Propan-2-yl)piperidin-3-yl]acetic acid hydrochloride](/img/structure/B1434882.png)
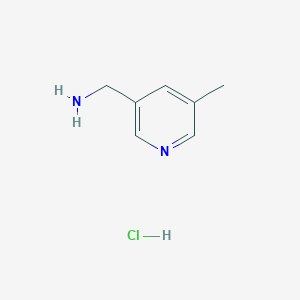
![N-cyclopropyl-4-[7-[(3-hydroxy-3-methylcyclobutyl)methylamino]-5-pyridin-3-yloxypyrazolo[1,5-a]pyrimidin-3-yl]-2-methylbenzamide](/img/structure/B1434885.png)
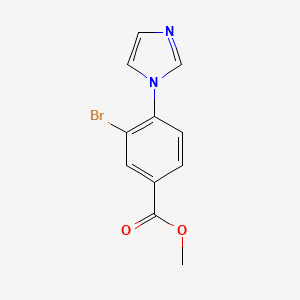
![4-[(Oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid](/img/structure/B1434888.png)

![methyl 6a-(morpholin-4-yl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate](/img/structure/B1434890.png)
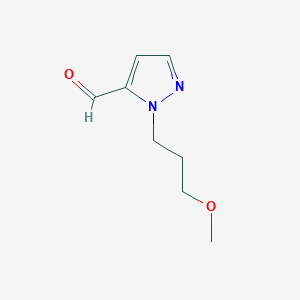
![3-Chloro-1-[3-fluoro-5-methoxy-2-(trimethylsilyl)phenyl]propan-1-one](/img/structure/B1434894.png)
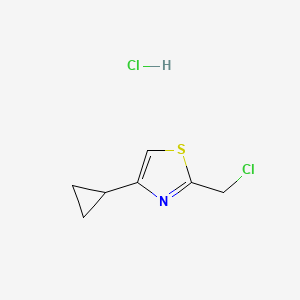

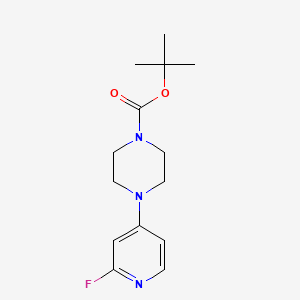
![2,3-Dichloro-8-methylpyrido[2,3-b]pyrazine](/img/structure/B1434903.png)
